molecular formula C9H6F6O B1350595 1,1,2,3,3,3-Hexafluoropropoxybenzene CAS No. 357-98-2

1,1,2,3,3,3-Hexafluoropropoxybenzene

Cat. No. B1350595
CAS RN: 357-98-2
M. Wt: 244.13 g/mol
InChI Key: UOIMAHYTZWHKGZ-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropoxybenzene (HFPB) is a fluorinated organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a boiling point of 132°C and a melting point of -71°C. HFPB is a versatile compound that has been used in a variety of fields, including organic synthesis, catalysis, and drug delivery. It is also used in the development of new materials and in the study of biochemical and physiological effects.

Scientific Research Applications

Ultrafast Photochemical Reactions

1,1,2,3,3,3-Hexafluoropropoxybenzene and related compounds exhibit intricate photochemical reactions. Research reveals that certain fluorenylidene derivatives exhibit ultrafast reactions upon photolysis, forming excited singlet and triplet states. These states engage in various solvent interactions and possess distinct lifetimes, reflecting complex photodynamics (Wang et al., 2007).

Advanced Material Applications

Hexafluorobenzene, a relative of this compound, has been evaluated for its potential in dielectric etch applications. It offers a promising reduction in global warming emissions compared to traditional processes. However, challenges like polymer deposition and delivery complexities due to its liquid state at room temperature necessitate further innovations (Chatterjee et al., 2001).

Photochemical Synthesis of Fluorocarbon Structures

Explorations in photochemistry reveal that hexafluorobenzene, under ultraviolet irradiation, can transform into Dewar valence isomers. These isomers serve as key intermediates, facilitating the synthesis of a wide array of fluorocarbons and their derivatives (Lemal, 2001).

Coordination Chemistry and Complex Formation

The coordination chemistry of fluorocarbons, closely related to hexafluorobenzene, is significant. Cryptand structures incorporating fluorocarbon elements have demonstrated unique interaction patterns with metal ions, evidenced by shifts in NMR resonances and structural analyses. Such studies contribute to understanding the complex interactions in fluorocarbon-based coordination compounds (Plenio et al., 1997).

properties

IUPAC Name

1,1,2,3,3,3-hexafluoropropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-7(8(11,12)13)9(14,15)16-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMAHYTZWHKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379342
Record name 1,1,2,3,3,3-hexafluoropropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

357-98-2
Record name 1,1,2,3,3,3-hexafluoropropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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